Researchers requiring large-volume nerve blocks or topical anesthesia face safety concerns with standard anesthetics. Prilocaine's lower cardiotoxicity vs. bupivacaine provides a wider safety margin; its free base enables EMLA-type eutectic creams for effective dermal penetration. SMolecule supplies high-purity Prilocaine (CAS 721-50-6) with reliable global shipping, supporting both injectable and topical formulation development.
Prilocaine is an amide-type local anesthetic characterized by a rapid onset of action and an intermediate duration of effect. It functions by reversibly blocking sodium channels in neuronal membranes, thereby inhibiting nerve impulse conduction. Compared to other common local anesthetics, its procurement and use are dictated by a distinct clinical profile, including a lower systemic toxicity than bupivacaine but a notable risk of methemoglobinemia, a condition affecting blood oxygen levels. These properties make Prilocaine a specific choice for applications where its balance of efficacy, duration, and safety profile offers a tangible advantage over common substitutes.
Direct substitution of Prilocaine with other amide anesthetics like lidocaine or bupivacaine is often inappropriate due to significant differences in their safety and formulation profiles. Prilocaine carries a higher risk of inducing methemoglobinemia compared to lidocaine, a critical consideration in pediatric patients or those with specific metabolic conditions. Conversely, it exhibits lower cardiotoxicity than bupivacaine, making it a safer choice in procedures requiring large volumes of anesthetic. Furthermore, the physicochemical properties of Prilocaine as a free base are essential for creating eutectic mixtures for topical applications, a function not interchangeable with its hydrochloride salt or other anesthetics not suited for such formulations. These distinctions in toxicity, safety margins, and formulation compatibility make compound-specific selection essential.
Prilocaine as a free base, when combined in a 1:1 ratio by weight with lidocaine free base, forms a eutectic mixture. This mixture has a melting point of 18°C, which is below room temperature, allowing it to exist as a liquid oil rather than solid crystals. This property is critical for the formulation of high-concentration (e.g., 5%) oil-in-water emulsions, such as EMLA cream, enabling enhanced penetration through intact skin. The hydrochloride salt forms of these anesthetics are water-soluble and do not form this low-melting-point eutectic, making them unsuitable for this specific high-concentration topical delivery system. The penetration of both anesthetics is enhanced from the eutectic mixture compared to separate topical applications of each crystalline component.
| Evidence Dimension | Physical State at Room Temperature & Formulation Suitability |
| Target Compound Data | Prilocaine (Free Base): Forms a liquid oil eutectic with lidocaine base at a melting point of 18°C. |
| Comparator Or Baseline | Prilocaine Hydrochloride (Salt Form): Crystalline solid, highly water-soluble, does not form a low-melting point eutectic for this application. |
| Quantified Difference | The eutectic mixture allows for a high-concentration (approx. 80% active substance in oil phase) topical formulation not achievable with the crystalline salt forms. |
| Conditions | 1:1 weight ratio mixture of lidocaine and prilocaine free bases for use in oil-in-water emulsion creams. |
For developing effective, high-concentration topical anesthetics for intact skin, procuring the free base form of Prilocaine is non-negotiable.
Prilocaine demonstrates a more favorable systemic toxicity profile compared to more potent, longer-acting anesthetics like bupivacaine. The dose required to cause cardiovascular complications versus central nervous system (CNS) toxicity, known as the CC/CNS ratio, is a key safety metric. For lidocaine, this ratio is approximately 7.1, while for the highly cardiotoxic bupivacaine, it is as low as 2.4. Prilocaine's lower systemic toxicity is attributed in part to its large volume of distribution and high absorption in the lungs, which protects against toxic blood levels. This results in a lower risk of severe cardiac side effects compared to bupivacaine, making it a more suitable choice for procedures that may require higher doses or where cardiotoxicity is a primary concern.
| Evidence Dimension | Maximum Recommended Dose & Cardiotoxicity Potential |
| Target Compound Data | Prilocaine: Maximum recommended dose of 6 mg/kg (8 mg/kg with epinephrine). Associated with lower risk of cardiac side-effects. |
| Comparator Or Baseline | Bupivacaine: Maximum recommended dose of 2 mg/kg (3 mg/kg with epinephrine). Noted for its greater potential for cardiotoxicity. |
| Quantified Difference | Prilocaine allows for a 3-fold higher maximum dose than bupivacaine, reflecting its wider safety margin regarding systemic toxicity. |
| Conditions | Systemic administration for regional anesthesia. |
For applications requiring larger volumes of local anesthetic, Prilocaine offers a significantly wider safety margin against life-threatening cardiotoxicity compared to bupivacaine.
A key differentiator for Prilocaine is its metabolism into o-toluidine, a compound that can oxidize hemoglobin to methemoglobin, reducing the blood's oxygen-carrying capacity. This presents a quantifiable procurement trade-off. In a study on pediatric dental patients, children receiving 4% prilocaine showed significantly higher maximum methemoglobin levels compared to those receiving 2% lidocaine with epinephrine, whose levels were no greater than the control group receiving no anesthetic. While normal methemoglobin levels are 1-2%, the mean level in patients after prilocaine injection for regional block was 2.7% (range: 0.9–15.4%). This known and dose-dependent risk makes Prilocaine a calculated choice, avoided in at-risk populations but acceptable where its other benefits are prioritized and dosage is controlled.
| Evidence Dimension | Maximum Methemoglobin Levels Post-Administration |
| Target Compound Data | Prilocaine (4% solution): Resulted in significantly higher maximum methemoglobin levels. |
| Comparator Or Baseline | Lidocaine (2% with 1:100,000 epinephrine): Did not produce methemoglobin levels greater than the no-anesthetic control group. |
| Quantified Difference | Prilocaine administration leads to a measurable and statistically significant increase in methemoglobin levels, whereas lidocaine does not show this effect under similar conditions. |
| Conditions | Pediatric patients (3-6 years old) undergoing dental rehabilitation. |
Buyers must select Prilocaine with full awareness of its metabolic profile; it is unsuitable for patients with methemoglobinemia risk factors, making comparator selection (like lidocaine) critical in those cases.
The free base form of Prilocaine is the material of choice for formulating eutectic mixtures, such as EMLA cream, for topical anesthesia on intact skin. Its ability to form a liquid oil when mixed with lidocaine base allows for a high concentration of active ingredients that can effectively penetrate the dermal layer, a property not achievable with its hydrochloride salt.
In procedures requiring large-volume nerve blocks where systemic toxicity is a concern, Prilocaine is a justified alternative to bupivacaine. Its higher maximum recommended dose and lower intrinsic cardiotoxicity provide a wider safety margin, reducing the risk of severe adverse cardiovascular events.
For intermediate-duration procedures in patients without contraindications (e.g., G6PD deficiency), Prilocaine is an effective anesthetic. Its rapid onset and sufficient duration are well-suited for many dental and minor surgical applications, provided that dosing is carefully managed to mitigate the predictable risk of methemoglobinemia.
Irritant